Exciton(1+)
Overview
Description
Exciton(1+) is a quasi-particle formed by the Coulombic attraction between an electron and an electron hole. This bound state is electrically neutral and primarily exists in condensed matter, including insulators, semiconductors, and certain metals. Excitons play a crucial role in the optical properties of materials and are fundamental to the understanding of semiconductor behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
Exciton(1+) can be prepared using various methods, including optical excitation and acoustic modulation. Optical excitation involves promoting an electron from the valence band to the conduction band, creating an electron hole in the process. Acoustic modulation can selectively excite exciton states using acoustic fields .
Industrial Production Methods
In industrial settings, excitons are typically generated in semiconductor materials through photon absorption. This process is integral to the production of optoelectronic devices such as light-emitting diodes and photovoltaic cells .
Chemical Reactions Analysis
Types of Reactions
Exciton(1+) undergoes several types of reactions, including energy transfer and recombination. These reactions are influenced by the interaction between excitons and phonons, as well as the presence of external fields .
Common Reagents and Conditions
Common reagents used in exciton reactions include photons and acoustic fields. The conditions for these reactions often involve low temperatures and controlled environments to minimize decoherence and enhance exciton stability .
Major Products
The major products of exciton reactions include emitted photons and energy transfer to other excitonic states. These products are essential for applications in optoelectronics and quantum information processing .
Scientific Research Applications
Exciton(1+) has a wide range of scientific research applications:
Optoelectronics: Excitons are fundamental to the operation of devices such as light-emitting diodes, lasers, and photovoltaic cells
Quantum Computing: Excitons can be used to create qubits for quantum computing, leveraging their unique properties for information processing
Biological Imaging: Excitons are used in advanced imaging techniques to study biological processes at the molecular level
Energy Transfer: Excitons facilitate long-distance energy transfer in materials, which is crucial for the development of efficient energy harvesting systems
Mechanism of Action
The mechanism of action of Exciton(1+) involves the interaction between the electron and the electron hole, which are bound by Coulombic forces. This interaction allows excitons to transport energy without carrying a net electric charge. The dynamics of exciton-phonon interactions play a significant role in the relaxation and recombination processes of excitons .
Comparison with Similar Compounds
Similar Compounds
Frenkel Excitons: These excitons have a small radius and are typically found in insulators and organic semiconductors.
Wannier-Mott Excitons: These excitons have a larger radius and are found in materials with a high dielectric constant.
Uniqueness
Exciton(1+) is unique due to its ability to exist in various materials and its significant role in energy transfer and optoelectronic applications. Its binding energy and stability are influenced by the material’s properties, making it versatile for different scientific and industrial applications .
Properties
IUPAC Name |
4-[(1E,3E)-4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N2S/c1-4-23-19-10-6-7-11-20(19)24-21(23)12-8-5-9-17-13-15-18(16-14-17)22(2)3/h5-16H,4H2,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPYYACQUPIKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C=C/C3=CC=C(C=C3)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N2S+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10921479 | |
Record name | 4-[4-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-N,N-dimethylcyclohexa-2,5-dien-1-iminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10921479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114720-33-1 | |
Record name | Styryl 7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114720331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[4-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-N,N-dimethylcyclohexa-2,5-dien-1-iminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10921479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Styryl 7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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